1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine is a complex organic compound that features a pyrazolo[3,4-b]pyrazine core with a tetrahydro-2H-pyran-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the tetrahydro-2H-pyran-4-yl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-b]pyrazine core and tetrahydro-2H-pyran-4-yl substituent make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(oxan-4-yl)pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-3-12-8)15(14-9)7-1-5-16-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,14) |
InChI Key |
MUJMVFMWGGZBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=NC=CN=C3C(=N2)N |
Origin of Product |
United States |
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